Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Brand Name: Vulcanchem
CAS No.: 265989-42-2
VCID: VC0016973
InChI: InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Molecular Formula: C40H47FN2O6
Molecular Weight: 675.8 g/mol

Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

CAS No.: 265989-42-2

Reference Standards

VCID: VC0016973

Molecular Formula: C40H47FN2O6

Molecular Weight: 675.8 g/mol

Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate - 265989-42-2

CAS No. 265989-42-2
Product Name Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Molecular Formula C40H47FN2O6
Molecular Weight 675.8 g/mol
IUPAC Name tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
Standard InChIKey OZJAGODXZFIYDA-REWGUOJHSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H]
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Synonyms (4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester-d5; (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopr
PubChem Compound 10628282
Last Modified Nov 11 2021
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